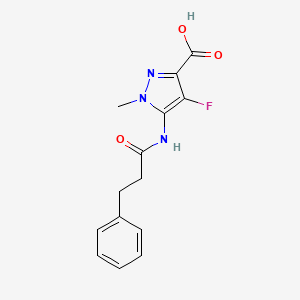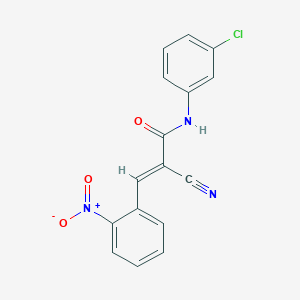
4-fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid (referred to as FMPPC) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FMPPC is a pyrazole derivative that exhibits anti-inflammatory and analgesic properties. It has been shown to have a high affinity for the cannabinoid receptor type 2 (CB2), which is primarily found in immune cells and has been implicated in various pathological conditions.
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles, including derivatives like 4-fluoro-1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid, are of significant interest as building blocks in medicinal chemistry. The synthesis of new 3-amino-4-fluoropyrazoles, which involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines, showcases the compound's role in the development of novel therapeutic agents (Surmont et al., 2011).
Novel Pyrazole Carbaldehyde Derivatives for Biological Applications
The synthesis of precursors leading to novel pyrazole carbaldehyde derivatives, demonstrates the compound's relevance in generating new molecules with potential antioxidant, anti-breast cancer, and anti-inflammatory properties. These derivatives show promising interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, underlining their potential in treating diseases such as inflammation and breast cancer (Thangarasu et al., 2019).
Structural and Spectral Studies
Research focusing on the structural and spectral studies of pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insights into their molecular characteristics. These studies, involving NMR, FT-IR spectroscopy, and X-ray diffraction, contribute to understanding the molecular properties that could be pivotal in designing drugs with targeted functionalities (Viveka et al., 2016).
Fluoride Anion Sensing
A pyrazole-based fluorescent sensor study illustrates the compound's application in detecting fluoride ions in solutions. This capability could be essential for environmental monitoring and laboratory analyses, where precise detection of specific ions is required (Yang et al., 2011).
Antimicrobial Activity
The synthesis and evaluation of Schiff’s base, azetidinones, and thiazolidinones derivatives highlight the antimicrobial potential of compounds related to this compound. Such studies are crucial for discovering new antibiotics to combat resistant bacterial strains (Mistry et al., 2016).
Eigenschaften
IUPAC Name |
4-fluoro-1-methyl-5-(3-phenylpropanoylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-18-13(11(15)12(17-18)14(20)21)16-10(19)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPBTVXJNSJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2746864.png)

![1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2746868.png)
![2,2-dimethyl-N-({1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidin-3-yl}methyl)propanamide](/img/structure/B2746870.png)
![tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate](/img/structure/B2746871.png)
![methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2746872.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2746873.png)


![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2746877.png)
![N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2746882.png)
![4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2746883.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2746887.png)